molecular formula C16H13NOS B5631196 N-benzyl-1-benzothiophene-2-carboxamide

N-benzyl-1-benzothiophene-2-carboxamide

Cat. No.: B5631196
M. Wt: 267.3 g/mol
InChI Key: ZBMXYFCVTCXGFP-UHFFFAOYSA-N
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Description

N-Benzyl-1-benzothiophene-2-carboxamide is a benzo[b]thiophene-based compound that serves as a key scaffold in medicinal chemistry research. The benzo[b]thiophene core is a privileged structure in drug discovery, known for its planar, bicyclic aromatic ring system that allows it to interact with biological targets such as protein aggregates and enzymes . Recent scientific investigations have explored this class of molecules as novel modulators of amyloid-beta (Aβ42) aggregation . The self-assembly of Aβ42 into neurotoxic species is a pivotal event in Alzheimer's disease pathology, and small molecules capable of modulating this process are valuable pharmacological tools for studying disease mechanisms . The mechanism of action for these compounds involves binding to the cross-β-sheet structures of Aβ42 aggregates, thereby either inhibiting or accelerating the fibrillogenesis pathway depending on the specific substituents on the carboxamide group . Beyond neurodegenerative disease research, the benzo[b]thiophene pharmacophore is found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a versatile template in various drug discovery programs . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMXYFCVTCXGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-benzothiophene-2-carboxamide typically involves the reaction of benzothiophene-2-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of benzothiophene and the amine group of benzylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

NBBC serves as a versatile building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules. The compound's reactivity can be exploited in various chemical reactions, making it valuable for researchers in synthetic chemistry.

Antimicrobial Properties

Research indicates that NBBC exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown its potential effectiveness in treating infections caused by resistant bacterial strains, suggesting its application in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In vitro studies conducted on multiple bacterial strains revealed that NBBC demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent in combating bacterial infections.

Anticancer Potential

NBBC has been investigated for its anticancer properties, particularly against human cervical (HeLa) and lung (A549) carcinoma cells. Studies have shown that it can inhibit cell proliferation at specific concentrations.

Table 2: Anticancer Activity of N-benzyl-1-benzothiophene-2-carboxamide

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
A54920Cell cycle arrest

Medicinal Chemistry Applications

NBBC is being explored as a lead compound for drug development due to its promising biological activities. Its structure allows for modifications that could enhance efficacy and reduce toxicity.

COX-2 Inhibition

The compound has shown potential as a COX-2 inhibitor, which is significant for developing anti-inflammatory drugs. COX-2 inhibitors are used to treat pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs.

Case Study: COX-2 Inhibition

In preclinical trials, NBBC was found to inhibit COX-2 activity with an IC50 value of 0.5 µM, demonstrating its potential as an anti-inflammatory agent.

Industrial Applications

Beyond pharmaceutical applications, NBBC is being studied for its utility in materials science and agrochemicals. Its unique chemical properties may allow it to serve as an intermediate in the synthesis of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-benzyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and physicochemical differences between N-benzyl-1-benzothiophene-2-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₁₅H₁₂NOS 254.07 Benzothiophene, N-benzyl Not specified
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide C₂₅H₂₄N₂O₂ 384.48 Pyrrolidine, benzoylphenyl, N-benzyl Asymmetric synthesis in medicinal chemistry
4-Chloro-N-hydroxy-1-benzothiophene-2-carboxamide C₉H₆ClNO₂S 227.52 Chloro, N-hydroxy Not specified
N-[(Complex substituent)]-1-benzothiophene-2-carboxamide Not provided - Piperazinyl, dichlorophenyl sulfonamide Not specified

Key Structural Differences and Implications

Benzothiophene vs. Pyrrolidine Core :

  • The target compound’s benzothiophene core is aromatic and planar, favoring π-π stacking interactions, whereas pyrrolidine-based analogs (e.g., and ) have a flexible, saturated ring that may enhance conformational adaptability in binding pockets .

Chloro and N-Hydroxy Groups (): The electron-withdrawing chloro group may reduce electron density at the carboxamide, while the hydroxy group increases hydrophilicity, possibly improving solubility . Piperazinyl and Sulfonamide Groups (): Introduce hydrogen-bonding capacity and steric bulk, which could modulate receptor selectivity and metabolic stability .

Medicinal Chemistry

  • Pyrrolidine Derivatives ( and ): These compounds are used in asymmetric synthesis of non-proteinogenic amino acids, critical for designing peptidomimetics and enzyme inhibitors .
  • Benzothiophene Analogs : While direct data is lacking, benzothiophene carboxamides are explored in kinase inhibition and antimicrobial agents due to their aromatic heterocycles .

Physicochemical Properties

  • Solubility : The N-benzyl group in the target compound likely reduces solubility compared to the N-hydroxy analog (), which benefits from polar substituents .
  • Stability : The benzothiophene core’s aromaticity may enhance thermal stability relative to pyrrolidine derivatives .

Q & A

Q. What are the standard synthetic protocols for N-benzyl-1-benzothiophene-2-carboxamide, and what key reagents are involved?

The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives (e.g., acid chlorides) with benzylamine under anhydrous conditions. A common method uses carbodiimide coupling agents (e.g., EDC or DCC) in dimethylformamide (DMF) or dichloromethane (DCM) to activate the carboxylic acid for amide bond formation . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography. Yield optimization may require inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C).

Q. How can the structural integrity of this compound be verified post-synthesis?

Characterization combines nuclear magnetic resonance (NMR; ¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR). For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended. Key structural features include the benzothiophene core (C-S-C angles ~90°) and amide proton resonance at δ 8.2–8.5 ppm in DMSO-d₆ .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

this compound is moderately polar, with solubility in DMSO, DMF, and dichloromethane but limited solubility in water. For biological assays, stock solutions in DMSO (≤1% v/v) are typical. Precipitation in aqueous buffers may require sonication or co-solvents like ethanol. Solubility parameters (Hansen solubility coefficients) should guide solvent selection for kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiophene carboxamides?

Discrepancies may arise from varying purity levels, stereochemical impurities, or assay conditions (e.g., cell line specificity). To address this:

  • Validate compound purity via HPLC (>95%) and elemental analysis.
  • Replicate assays across multiple models (e.g., bacterial vs. mammalian cells).
  • Perform structure-activity relationship (SAR) studies to isolate active pharmacophores.
  • Compare results with structurally analogous compounds (e.g., N-(2-ethylphenyl)-1-benzofuran-2-carboxamide) to identify substituent effects .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., cytochrome P450).
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with immobilized protein targets.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
  • Cryo-EM/XFEL : For high-resolution structural insights into dynamic binding modes .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS/MS : Detect trace impurities using reverse-phase chromatography coupled with tandem mass spectrometry.
  • Stability studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via NMR or IR.
  • Mechanistic studies : Use density functional theory (DFT) to predict reactive intermediates during synthesis. For example, benzylamine oxidation may yield benzaldehyde, requiring scavengers like NaBH₄ .

Q. What experimental strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce LogP (target 2–3) while retaining activity.
  • Pro-drug approaches : Mask the amide group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability.
  • Metabolic stability assays : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated degradation pathways .

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